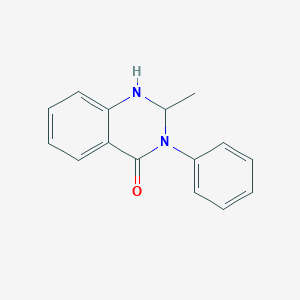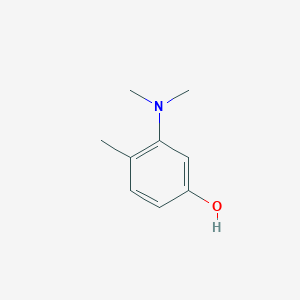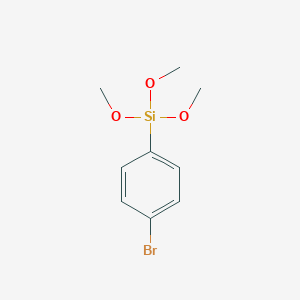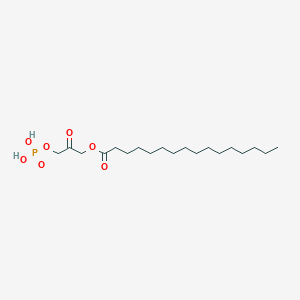
1-Palmitoylglycerone 3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoylglycerone 3-phosphate (PGP) is a phospholipid that plays a crucial role in lipid metabolism. It is synthesized in the body through a series of enzymatic reactions involving glycerol-3-phosphate acyltransferase and acylglycerol-3-phosphate acyltransferase. PGP has been found to have several biochemical and physiological effects in the body, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Enzymatic Specificity and Lipid Synthesis
1-Palmitoylglycerone 3-phosphate is involved in lipid synthesis, particularly in the formation of glycerophospholipids. The enzyme 1-acylglycerol 3-phosphate acyltransferase, which is responsible for acylating glycerol 3-phosphate, shows specificity towards various fatty acids, including palmitic acid. This process is a crucial part of phospholipid synthesis in organisms like Escherichia coli and is essential for maintaining cellular membrane integrity and function (Rock, Goelz, & Cronan, 1981).
Role in Plant Physiology
In plant physiology, enzymes like glycerol-3-phosphate acyltransferase in chloroplasts have been observed to utilize acyl-(acyl-carrier protein), which includes compounds like 1-Palmitoylglycerone 3-phosphate, for glycerol 3-phosphate acylation. This process is significant for the synthesis of phosphatidic acid, a key component in plant lipid metabolism (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Metabolic Regulation
1-Palmitoylglycerone 3-phosphate plays a role in metabolic regulation. For example, in adipocytes, enzymes like mitochondrial GPAT1, which acylates glycerol-3-phosphate, are modulated by insulin, indicating a connection between this metabolic pathway and insulin signaling (Bronnikov, Aboulaich, Vener, & Strålfors, 2008).
Membrane Biogenesis and Function
1-Palmitoylglycerone 3-phosphate is also implicated in membrane biogenesis. For example, in Escherichia coli, the specific acylation of glycerol 3-phosphate to monoacylglycerol 3-phosphate, where palmitic acid is esterified, is crucial for maintaining the structure and function of bacterial membranes (Ray, Cronan, Mavis, & Vagelos, 1970).
Role in Fatty Acid Metabolism
The acyltransferases that interact with 1-Palmitoylglycerone 3-phosphate show a preference for certain fatty acids, indicating a selective role in fatty acid metabolism. For instance, in oil palm tissues, glycerol 3-phosphate acyltransferase exhibited a preference for palmitate, reflecting its importance in palm oil production (Manaf & Harwood, 2000).
Cellular Adaptation and Mutagenesis
In studies involving mutagenesis, such as in Escherichia coli, cells deficient in 1-acyl-sn-glycerol-3-phosphate acyltransferase, which utilizes 1-Palmitoylglycerone 3-phosphate, demonstrated alterations in glycerophospholipid content, indicating its importance in cellular adaptation and membrane composition (Coleman, 1990).
Propriétés
Numéro CAS |
17378-38-0 |
|---|---|
Nom du produit |
1-Palmitoylglycerone 3-phosphate |
Formule moléculaire |
C19H37O7P |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2-oxo-3-phosphonooxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24) |
Clé InChI |
MLWXSIMRTQAWHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Autres numéros CAS |
17378-38-0 |
Synonymes |
hexadecanoyl dihydroxyacetone phosphate palmitoyl dihydroxyacetone phosphate palmitoyl glycerone phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



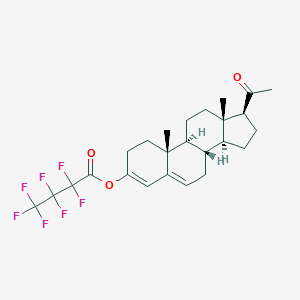
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
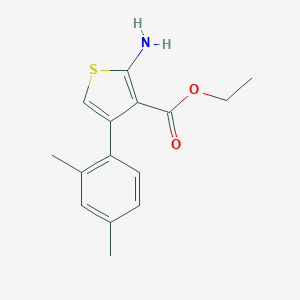
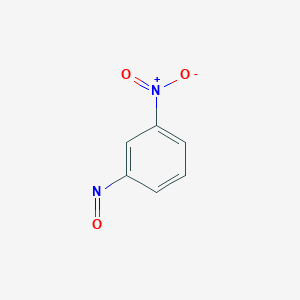
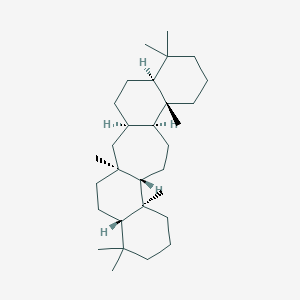
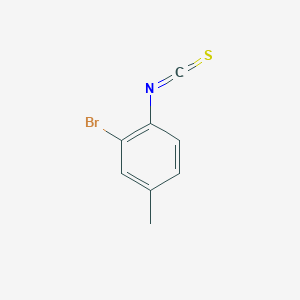
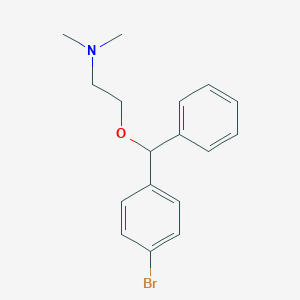
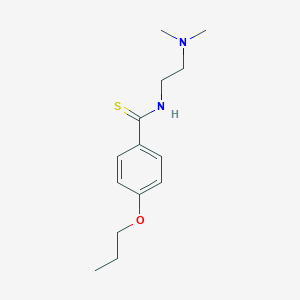
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
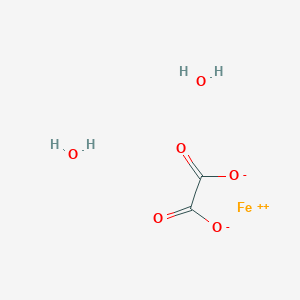
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
